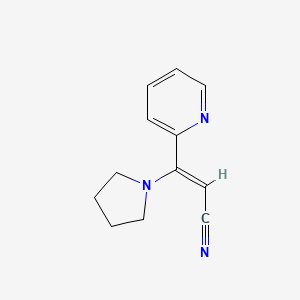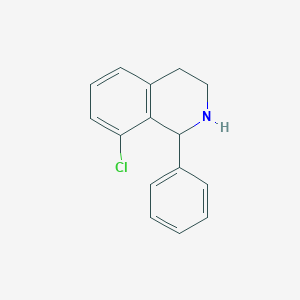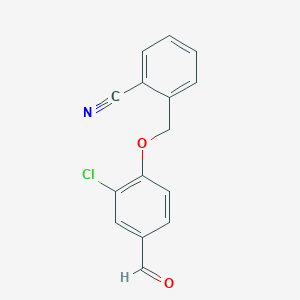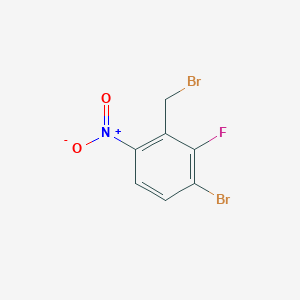
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is an organic compound that features both pyridine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile typically involves the following steps:
Starting Materials: Pyridine-2-carbaldehyde and pyrrolidine.
Reaction: A Knoevenagel condensation reaction between pyridine-2-carbaldehyde and pyrrolidine in the presence of a base such as piperidine.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)-3-(piperidin-1-yl)acrylonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.
3-(Pyridin-2-yl)-3-(morpholin-1-yl)acrylonitrile: Contains a morpholine ring.
Uniqueness
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is unique due to the combination of the pyridine and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(Z)-3-pyridin-2-yl-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H13N3/c13-7-6-12(15-9-3-4-10-15)11-5-1-2-8-14-11/h1-2,5-6,8H,3-4,9-10H2/b12-6- |
InChI 键 |
UQGDQJHEFMFZRT-SDQBBNPISA-N |
手性 SMILES |
C1CCN(C1)/C(=C\C#N)/C2=CC=CC=N2 |
规范 SMILES |
C1CCN(C1)C(=CC#N)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)




![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)


![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
